Product packaging for Gelsemiol-6'-trans-caffeoyl-1-glucoside(Cat. No.:)

Gelsemiol-6'-trans-caffeoyl-1-glucoside

Cat. No.: B1251536
M. Wt: 524.5 g/mol
InChI Key: RLIILNKNNUJZAL-HPBWOJKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gelsemiol-6'-trans-caffeoyl-1-glucoside is a specialized natural product glycoside predicted to be formed from the coupling of an iridoid or secoiridoid moiety (gelsemiol) with a trans-caffeoyl unit attached via a glucose bridge. This structural class is of significant interest in phytochemical and pharmacological research due to the broad spectrum of biological activities demonstrated by related compounds. Potential Research Applications and Value Based on the established properties of its structural relatives, this compound may be relevant for several research areas. Iridoid glycosides and caffeoyl derivatives are widely investigated for their anti-inflammatory and antioxidant potential . Related phenylpropanoid glycosides like verbascoside have been studied for their effects on the central nervous system (CNS) , showing potential anxiolytic, sedative, and anticonvulsant properties in preclinical models, which may make this compound a candidate for neuropharmacology research . Furthermore, similar compounds have shown antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli in vitro, suggesting potential application in microbiological studies . The presence of the caffeoyl group, a potent antioxidant, also makes this compound a candidate for research into oxidative stress. Handling and Usage This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O12 B1251536 Gelsemiol-6'-trans-caffeoyl-1-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3R,3aS,4R,5S,6aS)-3-(hydroxymethyl)-5-methyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H32O12/c1-11-6-17-20(13(8-26)24(33)36-17)14(11)9-35-25-23(32)22(31)21(30)18(37-25)10-34-19(29)5-3-12-2-4-15(27)16(28)7-12/h2-5,7,11,13-14,17-18,20-23,25-28,30-32H,6,8-10H2,1H3/b5-3+/t11-,13-,14+,17-,18+,20+,21+,22-,23+,25+/m0/s1

InChI Key

RLIILNKNNUJZAL-HPBWOJKHSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]([C@@H]1CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)[C@@H](C(=O)O2)CO

Canonical SMILES

CC1CC2C(C1COC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)C(C(=O)O2)CO

Origin of Product

United States

Natural Occurrence, Distribution, and Ethnobotanical Relevance for Research

Primary Botanical Sources of Gelsemiol-6'-trans-caffeoyl-1-glucoside

The iridoid glycoside, this compound, was first isolated from Verbena littoralis. nih.gov This discovery identified the plant as a principal natural source of the compound. Alongside this novel iridoid, researchers also identified four known phenylethanoid glycosides: acteoside, 2'-acetylacteoside, jionoside, and isoverbascoside within the same plant. nih.gov

Verbena littoralis as a Principal Source

Verbena littoralis, a member of the Verbenaceae family, is a perennial herb that has been the focus of phytochemical investigations leading to the identification of this compound. nih.govwikipedia.org Commonly known as seashore vervain or Brazilian vervain, this plant is recognized for its diverse chemical composition. wikipedia.orgscielo.br Studies of its aerial parts have revealed not only iridoid glycosides but also a range of other compounds, including flavonoids and phenolic acids such as chlorogenic acid, luteolin, and caffeic acid. scielo.br The ethanolic extract of the aerial parts has also yielded other iridoid glycosides like verbenalin (B192655) and brasoside, in addition to verbascoside (B1683046). tandfonline.comresearchgate.net

Occurrence within the Verbena Genus and Related Species

The Verbena genus is well-known for producing iridoid glycosides, a class of monoterpenoids that are prevalent in the plant subclass Asteridae. wikipedia.orgresearchgate.net The Verbenaceae family, to which Verbena belongs, is one of several families where these compounds are abundant. wikipedia.orgnih.gov

Investigations into various Verbena species have led to the isolation of numerous iridoids. For instance, Verbena officinalis (common vervain) has been found to contain verbenalin and hastatoside (B1163306) as its characteristic iridoid constituents. wikipedia.orgnih.gov Other studies on the genus have identified compounds such as lamiide, ipolamiide, and pulchellosides I and II. researchgate.net The presence of a variety of iridoids across the genus suggests a common biosynthetic pathway and highlights the chemotaxonomic significance of these compounds within the Verbenaceae family. researchgate.netnatuurtijdschriften.nl

Phytogeographical Distribution of Source Plants

Verbena littoralis is native to the Americas, with a wide distribution from Mexico south through Central and South America, including countries like Argentina, Bolivia, Brazil, Chile, Colombia, Ecuador, Paraguay, Peru, Uruguay, and Venezuela. wikipedia.orgtheferns.infoplazi.org It is the only species of its genus that grows in Costa Rica. tandfonline.comtandfonline.com

This adaptable species has also become naturalized in many other parts of the world, demonstrating its ability to thrive in a variety of habitats, often in disturbed and cultivated areas. wikipedia.org Its presence as an introduced species is noted in the contiguous United States, Puerto Rico, Hawaii, parts of Europe (Italy and Spain), South Africa, Mauritius, Australia, Japan, and numerous islands including the Galápagos, Easter Island, and in French Polynesia. wikipedia.orgnsw.gov.au In Brazil, it is found across several states and often grows in disturbed areas of dense rainforest. plazi.org

Ecological Roles and Evolutionary Aspects of Iridoid Glycoside Production in Plants

Iridoid glycosides, including compounds like this compound, play a crucial role in the defense mechanisms of plants. wikipedia.org These compounds are a significant component of a plant's chemical arsenal (B13267) against herbivores and microbial pathogens. wikipedia.orgoup.comnih.gov The bitter taste of many iridoids acts as a deterrent to feeding for many generalist herbivores. wikipedia.org

The production of these secondary metabolites is an evolutionary adaptation. Plants that produce iridoid glycosides can often defend themselves more effectively, leading to increased survival and reproductive success. This chemical defense can have complex implications for tritrophic interactions, influencing not only the herbivores that consume the plants but also their natural enemies like predators and parasitoids. nih.gov For instance, some specialist insect herbivores have evolved to not only tolerate but also sequester these iridoids from their host plants, using the compounds for their own defense against predators. nih.govresearchgate.net The induction of these chemical defenses can be a dynamic process, with plants sometimes increasing production in response to herbivory. nih.gov

Ethnobotanical Information Relevant to Research Perspectives on Source Plants

Verbena littoralis has a history of use in traditional medicine, particularly in Central and South America. researchgate.net It is popularly known in Portuguese as "gervãozinho-do-campo" and is used to treat stomach, liver, and gallbladder issues, and also as an anti-inflammatory and anthelmintic. scielo.brresearchgate.net In Costa Rican folk medicine, it is used as an antidiarrheal and for treating typhoid fever and insect bite inflammation. tandfonline.comtandfonline.com There are also claims of its use for cancer. tandfonline.com Other ethnobotanical uses include treatments for fever, gastrointestinal disorders, and some sexually transmitted diseases. researchgate.net In Hawaii, it has been used medicinally as well. hawaii.edu

The broader Verbena genus, particularly Verbena officinalis, also has a rich history in traditional medicine for treating infections, fever, rheumatism, and bronchitis. wikipedia.orgnih.gov The traditional uses of these plants, especially for inflammatory conditions, provide a valuable starting point for modern pharmacological research, suggesting that the constituent compounds, such as iridoid glycosides, may possess bioactivities worth investigating. scielo.brresearchgate.net For example, the discovery of this compound was associated with research into its potential to potentiate nerve growth factor (NGF)-mediated neurite outgrowth. nih.gov

Biosynthetic Pathways and Regulation of Gelsemiol 6 Trans Caffeoyl 1 Glucoside

General Iridoid Biosynthesis Pathway

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton. Their biosynthesis begins with universal isoprenoid precursors and proceeds through a conserved sequence of reactions to form the core iridoid structure.

The fundamental building blocks for all isoprenoids, including iridoids, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com In plants, two independent pathways, segregated in different cellular compartments, are responsible for synthesizing these C5 precursors. nih.govnih.govwikipedia.org

The Mevalonate (MVA) Pathway: Located in the cytoplasm and endoplasmic reticulum, the MVA pathway is traditionally associated with the synthesis of precursors for sesquiterpenes and triterpenes. nih.govresearchgate.net It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. researchgate.net A series of phosphorylation and decarboxylation steps then converts mevalonic acid into IPP. researchgate.net

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates within the plastids. nih.govwikipedia.org It starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.net Through a series of enzymatic reactions, DXP is converted into MEP and ultimately into both IPP and DMAPP. wikipedia.orgresearchgate.net

While both pathways produce IPP and DMAPP, studies on various plant species have shown that the iridoid backbone is predominantly synthesized via the plastidial MEP pathway. wikipedia.orgnih.gov

The C5 units of IPP and DMAPP are the starting point for the formation of the C10 monoterpene skeleton that defines iridoids. frontiersin.org

Geranyl Diphosphate (GPP) Synthesis: In the plastids, one molecule of DMAPP and one molecule of IPP are condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, Geranyl Diphosphate (GPP). mdpi.comfrontiersin.org

Formation of Geraniol (B1671447): GPP is then hydrolyzed by Geraniol Synthase (GES) to yield the monoterpene alcohol, geraniol. frontiersin.orgnih.gov This step is considered a crucial entry point into specialized monoterpenoid metabolism.

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at either the C8 or C10 position. In many iridoid pathways, Geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme, converts geraniol to 8-hydroxygeraniol. nih.govresearchgate.net This is followed by a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) to produce 8-oxogeranial. researchgate.net In an alternative route, such as in Catharanthus roseus, hydroxylation occurs at the C10 position, catalyzed by Geraniol 10-hydroxylase (G10H), leading to 10-hydroxygeraniol. researchgate.netresearchgate.net This intermediate is then oxidized by 10-hydroxygeraniol dehydrogenase (10HGO) to form 10-oxogeranial. researchgate.net

Cyclization to the Iridoid Skeleton: The dialdehyde (B1249045) intermediate (8-oxogeranial or 10-oxogeranial) is the substrate for the key cyclization step. The enzyme Iridoid Synthase (ISY) catalyzes a reductive cyclization of the dialdehyde to form a reactive enol intermediate, which then cyclizes to produce the characteristic cyclopentanopyran ring structure of iridoids, such as iridodial (B1216469) or nepetalactol. nih.govresearchgate.net The specific iridoid aglycone, such as the gelsemiol (B169378) found in the target compound, is formed through subsequent modifications (e.g., hydroxylations, reductions) of these initial cyclized products.

IntermediateEnzymeFunction
IPP + DMAPPGeranyl Diphosphate Synthase (GPPS)Forms Geranyl Diphosphate (GPP). frontiersin.org
Geranyl Diphosphate (GPP)Geraniol Synthase (GES)Hydrolyzes GPP to Geraniol. frontiersin.orgnih.gov
GeraniolGeraniol 8-hydroxylase (G8H) / Geraniol 10-hydroxylase (G10H)Hydroxylates Geraniol. researchgate.netresearchgate.net
8-hydroxygeraniol / 10-hydroxygeraniol8-hydroxygeraniol oxidoreductase (8HGO) / 10-hydroxygeraniol dehydrogenase (10HGO)Oxidizes the hydroxylated intermediate. researchgate.netresearchgate.net
8-oxogeranial / 10-oxogeranialIridoid Synthase (ISY)Catalyzes reductive cyclization to form the iridoid skeleton. nih.govresearchgate.net

Specific Biosynthetic Steps Leading to Gelsemiol-6'-trans-caffeoyl-1-glucoside

The final structure of this compound is achieved by decorating the gelsemiol iridoid core with a glucose molecule and a caffeoyl group. ontosight.ai

The caffeoyl moiety is derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. researchgate.netmdpi.com

Formation of Cinnamic Acid and p-Coumaric Acid: Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. mdpi.com

Activation to a CoA Thioester: p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL), which attaches a Coenzyme A molecule to form p-coumaroyl-CoA. mdpi.com

Hydroxylation to Caffeoyl-CoA: The key step in forming the caffeoyl group is the hydroxylation of the phenyl ring. In many plants, p-coumaroyl-CoA is directly hydroxylated by p-coumaroyl-CoA 3'-hydroxylase (C3'H) to yield caffeoyl-CoA. nih.gov This activated form, trans-caffeoyl-CoA, is the direct donor for the esterification reaction. nih.gov An alternative route involves the hydrolysis of p-coumaroyl-CoA to p-coumaric acid, its hydroxylation to caffeic acid, and subsequent re-activation to caffeoyl-CoA. nih.gov

The assembly of the final molecule requires two key modification reactions: the attachment of glucose (glycosylation) and the attachment of the caffeoyl group (esterification or acylation).

Glycosylation: The gelsemiol aglycone is glycosylated by a Glycosyltransferase (GT). These enzymes typically use an activated sugar donor, most commonly UDP-glucose. A specific UDP-glycosyltransferase (UGT) recognizes the gelsemiol aglycone and transfers the glucose moiety to the hydroxyl group at the C1 position, forming gelsemiol-1-glucoside. nih.govresearchgate.net This glycosylation often increases the water solubility and stability of the iridoid. nih.gov

Esterification (Acylation): The final step is the esterification of the glucose moiety. This reaction is catalyzed by an Acyltransferase, specifically a member of the BAHD acyltransferase family. mdpi.com This enzyme transfers the caffeoyl group from the activated donor, caffeoyl-CoA, to the 6'-hydroxyl group of the glucose attached to the gelsemiol core. researchgate.net This results in the formation of the final product, this compound.

Enzymatic Machinery of this compound Biosynthesis

The complete biosynthesis of this compound requires a suite of enzymes from multiple pathways. While the specific enzymes that catalyze the final steps in Verbena littoralis have not been fully characterized, their functions can be inferred from well-studied analogous pathways.

PathwayEnzyme ClassProbable Function in Biosynthesis
Iridoid Pathway Geranyl Diphosphate Synthase (GPPS)Synthesis of GPP, the C10 precursor. frontiersin.org
Geraniol Synthase (GES)Formation of geraniol from GPP. nih.gov
Cytochrome P450 Monooxygenases (e.g., G8H/G10H)Hydroxylation of the geraniol backbone. researchgate.netresearchgate.net
Dehydrogenases (e.g., 8HGO/10HGO)Oxidation of hydroxygeraniol intermediates. researchgate.netresearchgate.net
Iridoid Synthase (ISY)Catalysis of the core iridoid ring formation. nih.gov
Phenylpropanoid Pathway Phenylalanine Ammonia-Lyase (PAL)Conversion of phenylalanine to cinnamic acid. mdpi.com
4-Coumarate:CoA Ligase (4CL)Activation of coumaric acid to its CoA ester. mdpi.com
p-Coumaroyl-CoA 3'-hydroxylase (C3'H)Hydroxylation to form caffeoyl-CoA. nih.gov
Final Modification UDP-Glycosyltransferase (UGT)Attachment of glucose to the C1 position of the gelsemiol aglycone. nih.gov
BAHD AcyltransferaseTransfer of the caffeoyl group from caffeoyl-CoA to the 6' position of the glucose moiety. mdpi.com

Key Enzymes Involved in Iridoid Core Formation

The journey to synthesizing the gelsemiol iridoid core begins with the methylerythritol 4-phosphate (MEP) pathway, which provides the fundamental precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon units are the universal building blocks for all terpenoids, including iridoids.

A series of key enzymes then channels these precursors toward the characteristic iridoid skeleton:

DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): These are the initial enzymes of the MEP pathway, responsible for producing the five-carbon precursors necessary for terpenoid synthesis.

GPPS (Geranyl Diphosphate Synthase): This enzyme catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), a ten-carbon intermediate that is the direct precursor to monoterpenes and iridoids. nih.gov

G10H (Geraniol 10-hydroxylase) and 10HGO (10-hydroxygeraniol oxidoreductase): These enzymes sequentially modify geraniol (formed from GPP), introducing a hydroxyl group and then oxidizing it, which are critical steps leading to the formation of the iridoid scaffold. nih.gov

7-DLGT (7-deoxyloganetic acid glucosyltransferase) and 7-DLH (7-deoxyloganic acid hydroxylase): These enzymes are involved in the later stages of iridoid biosynthesis, catalyzing glycosylation and hydroxylation reactions that are crucial for the formation of the core iridoid structure. nih.gov

SLS (Secologanin Synthase): This enzyme, often a cytochrome P450, is a pivotal player in the cleavage of the iridoid ring, leading to the formation of secologanin, a key intermediate in the biosynthesis of many iridoids and alkaloids. nih.gov

The coordinated action of these enzymes is essential for the construction of the foundational iridoid structure of gelsemiol.

Glycosyltransferases and Acyltransferases Specific to this compound Assembly

Once the gelsemiol iridoid core is formed, it undergoes further modifications to yield the final compound. These modifications are catalyzed by two important classes of enzymes:

Glycosyltransferases (GTs): These enzymes are responsible for attaching a glucose molecule to the gelsemiol core. nih.govnih.gov This process, known as glycosylation, is a common modification in plant secondary metabolism that can alter the solubility, stability, and biological activity of compounds. The specific GT involved in the synthesis of this compound recognizes the gelsemiol aglycone and a sugar donor, typically a nucleotide sugar like UDP-glucose, to form gelsemiol-1-glucoside. nih.gov

Acyltransferases: Following glycosylation, an acyltransferase catalyzes the transfer of a caffeoyl group to the glucose moiety. nih.govsemanticscholar.orgrsc.org Specifically, the caffeoyl group is attached to the 6'-position of the glucose molecule. This acylation step is the final key modification in the biosynthesis of this compound. The acyl donor for this reaction is typically caffeoyl-CoA.

These sequential enzymatic steps highlight the modular nature of plant secondary metabolite biosynthesis, where core structures are decorated with various functional groups to generate a diverse array of natural products.

Transcriptomic and Metabolomic Approaches in Biosynthetic Pathway Elucidation

Modern 'omics' technologies have revolutionized the study of plant metabolic pathways, providing powerful tools to identify candidate genes and understand their regulation.

Regulation of Gene Expression

The biosynthesis of specialized metabolites like this compound is tightly regulated at the transcriptional level by various families of transcription factors. nih.govbiorxiv.orgyoutube.com These proteins bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. nih.gov Key families of transcription factors implicated in regulating terpenoid and phenylpropanoid pathways include:

bHLH (basic Helix-Loop-Helix): These transcription factors are known to be involved in regulating a wide range of metabolic pathways in plants.

MYB (Myeloblastosis): MYB transcription factors are a large family in plants and are well-known regulators of the phenylpropanoid pathway, which produces the caffeoyl moiety of the final compound.

WRKY: This family of transcription factors is often involved in plant defense responses, and their activation can lead to the enhanced production of secondary metabolites. scielo.br

The interplay of these transcription factors forms a complex regulatory network that fine-tunes the biosynthesis of this compound in response to various developmental and environmental signals.

Environmental and Developmental Factors Influencing Biosynthesis

The production of this compound is not static but is influenced by a variety of internal and external factors.

Environmental Factors:

Light: Light intensity, quality, and duration can significantly impact the biosynthesis of secondary metabolites. actascientific.commdpi.com For example, light can regulate the expression of key biosynthetic genes and influence the availability of precursors from primary metabolism. mdpi.com

Nutrient Availability: The availability of essential nutrients in the soil can impact plant growth and the allocation of resources to secondary metabolism.

Biotic and Abiotic Stress: Factors such as pathogen attack, herbivory, drought, and salinity can induce the production of secondary metabolites as part of the plant's defense response. maxapress.comresearchgate.netnih.gov

Developmental Factors:

The biosynthesis of this compound can also be under developmental control, with its accumulation varying in different plant organs (e.g., leaves, roots, flowers) and at different developmental stages (e.g., seedling, mature plant). This differential accumulation suggests a specific physiological role for the compound in the plant's life cycle.

Interactive Data Tables

Table 1: Key Enzymes in Iridoid Core Biosynthesis

Enzyme Abbreviation Function
1-deoxy-D-xylulose-5-phosphate synthase DXS Initial enzyme of the MEP pathway
1-deoxy-D-xylulose-5-phosphate reductoisomerase DXR Second enzyme of the MEP pathway
Geranyl Diphosphate Synthase GPPS Forms the C10 precursor GPP
Geraniol 10-hydroxylase G10H Hydroxylates geraniol
10-hydroxygeraniol oxidoreductase 10HGO Oxidizes 10-hydroxygeraniol
7-deoxyloganetic acid glucosyltransferase 7-DLGT Glycosylates an iridoid intermediate
7-deoxyloganic acid hydroxylase 7-DLH Hydroxylates an iridoid intermediate

Table 2: Transcription Factor Families Regulating Biosynthesis

Transcription Factor Family Abbreviation General Role in Secondary Metabolism
basic Helix-Loop-Helix bHLH Regulation of diverse metabolic pathways
Myeloblastosis MYB Key regulators of the phenylpropanoid pathway

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Isopentenyl diphosphate
Dimethylallyl diphosphate
Geranyl diphosphate
Geraniol
Secologanin
Gelsemiol
Gelsemiol-1-glucoside
Caffeoyl-CoA

Isolation, Purification, and Advanced Analytical Characterization Methodologies for Academic Research

Advanced Extraction Techniques from Plant Matrices

The initial step in the study of Gelsemiol-6'-trans-caffeoyl-1-glucoside involves its extraction from plant sources, such as Verbena littoralis. nih.gov The efficiency of this process is paramount for the subsequent purification and analysis.

In the primary literature describing the isolation of this compound, the dried aerial parts of the plant material were subjected to extraction with methanol (B129727). nih.gov Following this, the methanolic extract was partitioned using ethyl acetate (B1210297) and n-butanol. The n-butanol-soluble fraction, containing the compound of interest, was then further processed. While this specific solvent system was utilized, detailed studies on the optimization of various solvent systems and other extraction parameters such as temperature, extraction time, and solvent-to-solid ratio for maximizing the yield of this compound are not extensively documented in the available academic literature. Such optimization studies are crucial for developing standardized and efficient extraction protocols.

Following initial solvent extraction, modern chromatographic techniques are employed to isolate the compound. The n-butanol-soluble portion of the extract from Verbena littoralis was subjected to column chromatography on Diaion HP-20. nih.gov The column was eluted with a stepwise gradient of water and methanol. The fraction eluted with 50% methanol-water was found to contain this compound. While this represents a form of solid-phase separation, specific research detailing the application of modern, selective Solid-Phase Extraction (SPE) cartridges for the targeted isolation of this compound is not available in the reviewed literature. The development of such a method could significantly streamline the purification process.

High-Resolution Purification Strategies

The purification of this compound to a high degree of purity is essential for accurate spectroscopic analysis and any subsequent biological activity screening.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the fine purification of this compound. nih.gov The fraction obtained from the initial column chromatography was repeatedly subjected to HPLC to yield the pure compound. nih.gov A common approach for the purification of similar caffeoyl phenylethanoid glucosides involves the use of a reversed-phase C18 column with a gradient elution system. researchgate.netresearchgate.net For instance, a mobile phase consisting of methanol and 0.1% o-phosphoric acid in a gradient mode has been successfully used. researchgate.netresearchgate.net In the specific isolation of this compound, a preparative HPLC was utilized with a C30 column, and the mobile phase was a mixture of methanol and water (45:55, v/v) containing 0.1% trifluoroacetic acid, at a flow rate of 4 ml/min. nih.gov

The use of countercurrent chromatography (CCC) for the isolation of this compound has not been reported in the available scientific literature. CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. Its application could be a potential area for future research in the purification of this compound.

Preparative chromatography, specifically repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, was employed in the purification cascade of the 50% methanol-water fraction that contained this compound. nih.gov This was followed by the final purification step using preparative HPLC as described above. nih.gov

Comprehensive Spectroscopic Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic methods. nih.gov The compound was obtained as a white, amorphous powder. The molecular formula was established as C25H30O13 by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS), which showed a molecular ion peak [M+Na]+ at m/z 561.1578. nih.gov

The presence of a trans-caffeoyl group was inferred from the ¹H-NMR spectrum, which showed characteristic signals for an ABX-type aromatic system and a trans-olefinic system. The structure was further confirmed by ¹³C-NMR spectroscopy and extensive 2D-NMR studies (¹H-¹H COSY, HMQC, and HMBC). These analyses allowed for the complete assignment of all proton and carbon signals and confirmed the connectivity of the gelsemiol (B169378), glucose, and trans-caffeoyl moieties.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, in CD3OD)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
15.20d9.2
34.90br s
43.19m
52.59m
6a4.31dd14.3, 4.3
6b4.19dd14.3, 7.9
75.80s
92.92dd9.2, 8.2
101.13d6.7
Glucose
1'4.67d7.9
2'3.44m
3'3.44m
4'3.44m
5'3.59m
6'a4.54dd11.9, 2.1
6'b4.36dd11.9, 6.1
trans-Caffeoyl
2''7.05d2.1
5''6.78d8.2
6''6.96dd8.2, 2.1
7''7.60d15.9
8''6.31d15.9

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, in CD3OD)

PositionChemical Shift (δ) in ppm
195.0
3105.0
448.0
539.5
662.1
7131.2
8145.2
948.9
1013.9
Glucose
1'100.2
2'74.8
3'77.9
4'71.7
5'74.9
6'64.6
trans-Caffeoyl
1''127.4
2''115.3
3''146.8
4''149.6
5''116.4
6''123.0
7''147.2
8''114.9
9''168.7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms within the molecule.

In the study that first isolated this compound, ¹H and ¹³C NMR spectra were key to its identification. mdpi.com The ¹H NMR spectrum reveals characteristic signals for the gelsemiol, glucose, and caffeoyl moieties. For instance, the anomeric proton of the glucose unit typically appears as a doublet in the region of δ 4.0-5.0 ppm. The olefinic protons of the trans-caffeoyl group are identifiable by their large coupling constants (typically around 16 Hz). arabjchem.org 2D NMR experiments like COSY help to establish proton-proton correlations, tracing out the spin systems within the gelsemiol and glucose units. researchgate.net

The HMBC experiment is particularly vital as it shows long-range correlations between protons and carbons (typically 2-3 bonds away). This allows for the definitive placement of the different structural fragments. For example, an HMBC correlation between the anomeric proton of the glucose and a carbon of the gelsemiol core would confirm the attachment point of the sugar. Similarly, a correlation between the H-6' protons of the glucose unit and the carbonyl carbon of the caffeoyl moiety confirms the ester linkage at this position. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Moieties Note: Exact chemical shifts can vary based on the solvent and instrument used. This table provides representative values based on typical ranges for these structural units.

Position¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)
Gelsemiol Moiety
1~5.1-5.3 (d)~95-98
Glucose Moiety
1'~4.6-4.8 (d, J ≈ 8.0)~102-104
6'a, 6'b~4.2-4.5 (m)~63-65
trans-Caffeoyl Moiety
7''~7.5-7.7 (d, J ≈ 16.0)~145-147
8''~6.2-6.4 (d, J ≈ 16.0)~114-116
9'' (C=O)-~166-168

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and formula of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like glycosides, making it ideal for the analysis of this compound.

In the initial characterization, negative-ion ESI-MS was used to establish the molecular formula as C₂₅H₃₀O₁₃. mdpi.com High-resolution mass spectrometry (HR-MS) would provide a more precise mass measurement, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. For iridoid glycosides, characteristic fragmentation patterns include the neutral loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose) and losses related to the aglycone and any acyl groups. nih.gov In the case of this compound, the fragmentation of the precursor ion would be expected to show a loss of the caffeoyl group (162 Da) and/or the glucose unit (162 Da). The fragmentation of the caffeic acid moiety itself can lead to characteristic ions, such as at m/z 135, corresponding to the loss of a carboxyl group. researchgate.net The sequence of these losses can help to confirm the structure elucidated by NMR.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Groups and Chromophores

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

The IR spectrum displays absorption bands characteristic of the various functional groups. mdpi.com Key absorptions would include:

A broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the numerous hydroxyl groups in the gelsemiol and glucose units, as well as the phenolic hydroxyls of the caffeoyl moiety.

Absorptions around 1700 cm⁻¹ indicative of the ester carbonyl (C=O) stretching from the caffeoyl group.

Bands in the region of 1630 cm⁻¹ and 1520 cm⁻¹ are characteristic of the C=C stretching vibrations of the aromatic ring and the α,β-unsaturated system of the caffeoyl moiety.

C-O stretching vibrations from the glycosidic linkage and alcohol groups would appear in the fingerprint region (around 1000-1200 cm⁻¹).

The UV/Vis spectrum provides information about the conjugated systems within the molecule. The caffeoyl moiety is the primary chromophore. In a methanol solvent, this compound exhibits absorption maxima (λ_max) around 328 nm and 299 nm, which are characteristic of the trans-caffeoyl ester. mdpi.com

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules. wikipedia.orglibretexts.org These techniques measure the differential interaction of the molecule with left and right circularly polarized light. youtube.com

Advanced Analytical Quantification and Method Validation for Research Applications

HPLC-DAD and HPLC-DAD-ESI-MS for Quantitative Analysis in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the quantitative analysis of phytochemicals in complex mixtures such as plant extracts. researchgate.netnih.gov The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment by comparing the UV spectrum of an analyte peak with that of a reference standard.

For the quantification of this compound in, for example, an extract from Verbena littoralis, a reversed-phase HPLC method would typically be developed. nih.gov This would involve optimizing parameters such as the column (e.g., C18), mobile phase composition (often a gradient of acetonitrile (B52724) or methanol and water with an acid modifier like formic or phosphoric acid), flow rate, and column temperature to achieve good separation from other components in the extract. Quantification is performed by creating a calibration curve from the peak areas of known concentrations of a purified this compound standard.

Coupling HPLC-DAD with an ESI-MS detector (HPLC-DAD-ESI-MS) provides an even higher level of confidence in both identification and quantification. The MS provides mass information for the eluting peaks, which is highly specific and can be used to confirm the identity of the target compound, especially in a complex matrix where peaks may co-elute.

Validation of Analytical Methods for Research Purity and Content

For research applications, it is critical to validate the analytical method to ensure that the results are accurate, reliable, and reproducible. A typical validation for an HPLC method for purity and content determination would include the following parameters, often following guidelines from the International Council for Harmonisation (ICH):

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by peak purity analysis using a DAD or by the specificity of MS detection.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the pure standard is added to a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Chromatographic Fingerprinting for Source Material Authentication

The authentication of the source material, Verbena littoralis, is a critical step in the research of this compound to ensure the correct plant species is being studied and to maintain the consistency and reproducibility of research findings. Chromatographic fingerprinting is a powerful quality control method for this purpose. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques used to generate a characteristic chemical profile, or "fingerprint," of a plant extract. nih.gov

A standardized procedure for the chromatographic fingerprinting of Verbena littoralis would involve the following steps:

Sample Preparation: A well-defined extraction protocol is established to ensure consistency. This typically involves the extraction of a specified amount of dried and powdered plant material with a specific solvent system (e.g., methanol-water mixture) for a set duration and at a controlled temperature.

Chromatographic Conditions: The HPLC or LC-MS method is optimized to achieve a good separation of the chemical constituents present in the extract. This includes the selection of an appropriate column (e.g., a C18 reversed-phase column), a mobile phase gradient (often a mixture of water with an acidifier like formic acid and an organic solvent like acetonitrile or methanol), a specific flow rate, and a set column temperature.

Detection: A UV detector is commonly used to generate the HPLC fingerprint, with detection at multiple wavelengths to capture a wide range of compounds. For LC-MS, a mass spectrometer provides additional data on the mass-to-charge ratio of the eluted compounds, offering a higher degree of specificity.

Data Analysis: The resulting chromatograms are analyzed to identify a set of characteristic peaks that are consistently present in authentic Verbena littoralis samples. The retention times and peak areas of these marker compounds, including this compound, are used to create a standard fingerprint.

Authentication: The fingerprint of a test sample is compared to the standard fingerprint. Statistical methods, such as similarity analysis or principal component analysis, can be employed for an objective comparison. A high degree of similarity confirms the authenticity of the plant material. nih.gov

The following table outlines a hypothetical set of parameters for an HPLC fingerprinting method for Verbena littoralis.

Table 1: Hypothetical HPLC Parameters for Verbena littoralis Authentication

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-40 min, 10-60% B40-45 min, 60-90% B45-50 min, 90% B50-55 min, 90-10% B55-60 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm
Injection Volume 10 µL

This systematic approach to chromatographic fingerprinting ensures the quality and consistency of the starting material, which is fundamental for reliable and reproducible research on this compound.

Biological Activities and Molecular Mechanisms in Experimental Models

Neurotrophic Activities in in vitro and Non-Human in vivo Systems

Studies have centered on the neurotrophic properties of Gelsemiol-6'-trans-caffeoyl-1-glucoside, specifically its ability to modulate the effects of Nerve Growth Factor (NGF), a crucial protein for the survival and development of neurons.

This compound has been identified as a compound with NGF-potentiating activity. nih.gov In studies utilizing PC12D cells, a cell line derived from a rat adrenal gland tumor that responds to NGF by differentiating into neuron-like cells, this iridoid glycoside was shown to enhance the effects of NGF. nih.gov Specifically, it demonstrated a weak enhancement of NGF-mediated neurite outgrowth. nih.gov This suggests that the compound may not directly stimulate neuronal differentiation on its own but can amplify the neurotrophic signals initiated by NGF.

The potentiation of NGF's activity is a significant finding, as it implies that this compound could potentially lower the threshold concentration of NGF required to elicit a biological response in neuronal cells. This action is of interest in the study of neurodegenerative diseases where NGF signaling is often impaired.

The primary evidence for the neurotrophic activity of this compound comes from its observed effects on neurite outgrowth in PC12D cells. nih.gov Neurites are protrusions from the cell body of a neuron that develop into axons and dendrites. The process of neurite outgrowth is fundamental to neuronal development and the formation of neural circuits.

In the presence of NGF, this compound was found to weakly enhance the extension of neurites from PC12D cells. nih.gov This finding is detailed in a study where the compound was isolated from Verbena littoralis. nih.gov The research highlighted its role as a potentiator of NGF's effects on neuritogenesis. nih.gov

Table 1: Summary of Research Findings on Neurite Outgrowth

Compound Cell Line Activity Source

While the potentiation of NGF activity by this compound has been established, the specific molecular mechanisms underlying this effect remain largely uncharacterized in the scientific literature.

Detailed studies on the direct interaction of this compound with NGF receptors, such as TrkA and p75NTR, have not been extensively reported. The precise signaling pathways downstream of these receptors that might be modulated by this compound are also not yet elucidated.

There is a lack of specific data on how this compound modulates key molecular markers associated with neuronal survival and differentiation. Further research would be necessary to identify its effects on the expression of specific proteins and genes involved in these processes.

Investigation of Cellular Mechanisms Underlying Neuroprotection and Differentiation

Exploration of Other Mechanistic Biological Activities in Experimental Models

Beyond its neurotrophic activities, there is a paucity of information in the available scientific literature regarding other mechanistic biological activities of this compound in experimental models. Its broader pharmacological profile is yet to be comprehensively investigated.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Nerve Growth Factor (NGF)
TrkA

Antioxidant Mechanisms in Cellular and Cell-Free Systems

While direct studies on the antioxidant mechanisms of this compound are not extensively detailed in the current body of scientific literature, the activities of structurally related caffeoyl derivatives provide a basis for understanding its potential in this regard. Caffeoyl derivatives are recognized as significant antioxidant compounds. researchgate.net Their antioxidant capacity is often attributed to their chemical structure, which enables them to act as radical scavengers. researchgate.netmdpi.com

Phenolic compounds, a category that includes caffeoyl derivatives, can exert antioxidant effects through various mechanisms. These include direct scavenging of free radicals, which terminates damaging chain reactions, and chelation of metal ions involved in the generation of reactive oxygen species. mdpi.com Theoretical studies on caffeic acid, a core component of this compound, suggest that it can neutralize free radicals through mechanisms such as hydrogen atom transfer (HAT). mdpi.com

The antioxidant activity of compounds containing caffeoyl groups is a subject of ongoing research, with studies on various extracts and isolated molecules demonstrating their potential to mitigate oxidative stress. For instance, other compounds isolated from Verbena species have shown moderate free radical scavenging activity against DPPH. researchgate.net

Anti-inflammatory Mechanisms in Experimental Models (e.g., Modulation of Signaling Pathways)

The anti-inflammatory potential of this compound is an area of scientific interest, largely inferred from the activities of related compounds. While specific studies on this particular glycoside are limited, the broader class of caffeoyl derivatives and phenolic compounds has been shown to modulate key inflammatory signaling pathways. researchgate.netmdpi.com

One of the primary mechanisms by which phenolic compounds exert their anti-inflammatory effects is through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com For example, caffeic acid phenethyl ester (CAPE), a related compound, has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators. nih.gov

Furthermore, phenolic compounds can influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the inflammatory response. researchgate.netresearchgate.net The anti-inflammatory actions of some natural compounds have been linked to their ability to suppress the phosphorylation of MAPKs such as p38. nih.gov Other related compounds found in Verbena littoralis, such as chlorogenic acid, caffeic acid, and luteolin, have been associated with anti-inflammatory actions. scielo.br

Investigation of Other Reported Biological Effects (e.g., Anti-Amnesic, Immunosuppressive, if mechanistic, non-clinical data available)

The most specific biological activity reported for this compound is its potential to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. nih.gov In one study, the compound was found to cause a weak enhancement of this neurotrophic activity. nih.gov The aglycone part of the molecule, gelsemiol (B169378), has also been shown to markedly enhance both the proportion of neurite-bearing cells and the extension of neurite length in the presence of NGF. nih.gov The mechanism behind this potentiation is thought to be distinct from the direct induction of neurite outgrowth, as the compounds alone did not exhibit this activity. nih.gov It is suggested that these molecules may act on the signaling pathways downstream of NGF receptor activation. nih.gov The stimulation of NGF secretion by some catechol derivatives has been linked to the formation of their quinone oxidation products, which may act through a cAMP-independent mechanism. nih.gov

Identification and Validation of Molecular Targets in Experimental Systems

The identification of specific molecular targets for this compound is still in the early stages of research.

Receptor Binding Studies in Non-Human Models

Currently, there is no publicly available research detailing specific receptor binding studies for this compound in non-human models. The observed NGF-potentiating activity suggests a potential interaction with components of the NGF signaling pathway, but direct binding to the NGF receptor (TrkA) or other associated proteins has not been demonstrated. nih.govnih.gov

Enzyme Inhibition or Activation Assays

Specific data from enzyme inhibition or activation assays for this compound are not available in the current literature. However, related caffeoyl derivatives and glycosides have been investigated for their effects on various enzymes. For example, some phenolic compounds are known to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX). nih.gov

Gene Expression and Proteomic Analysis in Response to Treatment

There are no specific gene expression or proteomic analysis studies published for this compound. Research on related compounds, such as caffeic acid phenethyl ester, has shown that it can modulate the expression of genes involved in inflammation and oxidative stress, for instance by activating the SIRT1/PGC1α signaling pathway. nih.gov Such studies provide a framework for future investigations into the molecular effects of this compound.

Data Tables

Table 1: Reported Biological Activities of this compound and its Aglycone in Experimental Models

CompoundBiological ActivityExperimental ModelFindingCitation
This compoundNerve Growth Factor (NGF)-Potentiating ActivityPC12D cellsWeak enhancement of NGF-mediated neurite outgrowth. nih.gov
Gelsemiol (Aglycone)Nerve Growth Factor (NGF)-Potentiating ActivityPC12D cellsMarkedly enhanced the proportion of neurite-bearing cells and the extension of neurite length in the presence of NGF. nih.gov

Table 2: Investigated Molecular Mechanisms for Structurally Related Compounds

Compound Class / Specific CompoundInvestigated MechanismKey FindingsCitation
Caffeic Acid Phenethyl Ester (CAPE)Anti-inflammatory SignalingInhibited microglia-mediated neuro-inflammation by activating the SIRT-1/PGC1-α signaling pathway. nih.gov
Phenolic CompoundsAnti-inflammatory SignalingModulation of NF-κB and MAPK signaling pathways. researchgate.netresearchgate.net
Caffeic AcidAntioxidant MechanismTheoretical studies suggest hydrogen atom transfer (HAT) as a probable mechanism for scavenging free radicals. mdpi.com
Catechol DerivativesNGF SecretionStimulation of NGF secretion possibly mediated by their quinone oxidation products through a cAMP-independent mechanism. nih.gov

Structure-Activity Relationship (SAR) Investigations for this compound and Analogs

The biological activity of this compound, like other natural glycosides, is intrinsically linked to its unique chemical architecture. The structure-activity relationship (SAR) of this compound can be dissected by considering the contributions of its three primary structural components: the iridoid core, the caffeoyl moiety, and the glucoside moiety.

Influence of the Iridoid Core Structure

The iridoid core, a cyclopentanopyran monoterpenoid, forms the foundational skeleton of this compound. Iridoids as a class are known to exhibit a wide array of biological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and antitumor effects. nih.gov The specific arrangement of the fused cyclopentane (B165970) and pyran rings, along with their stereochemistry and substitutions, is critical for receptor binding and the modulation of cellular pathways.

Role of the Caffeoyl Moiety

The caffeoyl moiety, derived from caffeic acid, is a phenolic group attached to the glucoside at the 6'-position in this compound. This component is widely recognized for its potent antioxidant properties. nih.govscirp.org The antioxidant activity of caffeoyl derivatives is largely attributed to the catechol (3,4-dihydroxyphenyl) group, which can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.govnih.gov

Significance of the Glucoside Moiety

The glucoside moiety in this compound involves a glucose molecule linked to the iridoid core. Glycosylation is a common modification of natural products that profoundly influences their physicochemical properties, such as water solubility, stability, and bioavailability. nih.gov The sugar moiety can affect how the compound is absorbed, distributed, metabolized, and excreted in the body.

Comparative Pharmacological Studies with Related Iridoid Glycosides and Phenylethanoid Glycosides

This compound was isolated from Verbena littoralis alongside several known phenylethanoid glycosides, including acteoside, 2'-acetylacteoside, jionoside, and isoverbascoside. nih.gov This co-occurrence invites a comparative pharmacological analysis.

This compound itself has been reported to exhibit weak enhancement of nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. nih.gov NGF is a crucial neurotrophin for the survival and differentiation of neurons, and compounds that potentiate its effects are of interest for treating neurodegenerative diseases. mdpi.commdpi.com The activity of this compound can be compared to other iridoids that also show NGF-potentiating activity, such as certain compounds isolated from Valeriana fauriei. nih.govresearchgate.net

Phenylethanoid glycosides, such as those found with this compound, are a well-studied class of compounds with a broad range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. nih.govnih.gov For instance, verbascoside (B1683046) (acteoside) has demonstrated significant antioxidant and anti-inflammatory properties. The antioxidant activity of phenylethanoid glycosides is often attributed to the presence of multiple phenolic hydroxyl groups. nih.gov

A comparative overview of the biological activities of this compound and related compounds is presented in the table below.

Compound/ClassPrimary Chemical ClassKey Reported Biological ActivitiesReference(s)
This compound Iridoid GlycosideWeak NGF-potentiating activity nih.gov
Acteoside (Verbascoside) Phenylethanoid GlycosideAntioxidant, Anti-inflammatory, Neuroprotective, Hepatoprotective nih.govnih.govnih.gov
2'-Acetylacteoside Phenylethanoid Glycoside(Related to Acteoside) nih.gov
Jionoside Phenylethanoid Glycoside(Related to Acteoside) nih.gov
Isoverbascoside Phenylethanoid Glycoside(Related to Acteoside) nih.gov
General Iridoid Glycosides Iridoid GlycosideAnti-inflammatory, Neuroprotective, Hepatoprotective, Antitumor nih.govnih.govekb.egresearchgate.net
General Phenylethanoid Glycosides Phenylethanoid GlycosideAntioxidant, Anti-inflammatory, Antibacterial, Antiviral, Neuroprotective nih.govnih.gov

This comparative analysis highlights that while this compound shares a plant source with several bioactive phenylethanoid glycosides, its reported activity profile, particularly its NGF-potentiating effect, provides a distinct pharmacological characteristic. Further research is needed to fully elucidate and compare the molecular mechanisms underlying the activities of these related glycosides.

Chemical Synthesis, Semisynthesis, and Analog Design for Advanced Research

Strategies for Total Chemical Synthesis of Gelsemiol-6'-trans-caffeoyl-1-glucoside

A total synthesis of this compound has not yet been reported in the scientific literature. However, the successful synthesis of its aglycone, gelsemiol (B169378), provides a critical starting point for devising a plausible synthetic route. nih.govresearchgate.net

A retrosynthetic analysis of this compound would logically disconnect the molecule at the glycosidic and ester linkages. This approach simplifies the complex target into three primary building blocks: gelsemiol, glucose, and trans-caffeic acid.

Retrosynthetic Disconnections:

Disconnection Precursors Key Transformation
Glycosidic BondGelsemiol and 6'-O-(trans-caffeoyl)-glucoseGlycosylation
Ester BondGelsemiol-1-glucoside and trans-caffeic acidEsterification
Glycosidic and Ester BondsGelsemiol, Glucose, and trans-caffeic acidConvergent Synthesis

This analysis suggests a convergent synthetic strategy where the caffeoyl moiety is first attached to the glucose molecule to form a key intermediate, 6-O-(trans-caffeoyl)-glucose . This activated glucoside could then be coupled with gelsemiol in a stereoselective glycosylation reaction.

Key Synthetic Intermediates:

Gelsemiol: The iridoid aglycone, the synthesis of which has been achieved. nih.gov

Protected Glucose Derivatives: To ensure regioselective acylation and stereoselective glycosylation, appropriate protecting groups on the glucose molecule would be essential.

trans-Caffeic Acid Derivatives: Activation of the carboxylic acid of trans-caffeic acid would be necessary for the esterification step.

6-O-(trans-caffeoyl)-glucose: A key intermediate formed by the selective acylation of a protected glucose derivative followed by deprotection.

The stereochemistry of this compound is a critical aspect of its synthesis. The gelsemiol core contains multiple stereocenters, and the glycosidic bond must be formed with the correct anomeric configuration (β-linkage).

Stereochemical Challenges and Potential Solutions:

Stereochemical Feature Challenge Potential Approach
Gelsemiol CoreControl of multiple contiguous stereocenters.Asymmetric catalysis, chiral pool synthesis, or diastereoselective reactions as demonstrated in the total synthesis of gelsemiol. nih.gov
β-Glycosidic BondFormation of the 1,2-trans-glycosidic linkage.Use of participating neighboring groups at the C-2 position of the glucose donor (e.g., an acetyl group), or the use of specific glycosylation promoters and conditions that favor the formation of the β-anomer.

Modern glycosylation methods, such as those employing trichloroacetimidate (B1259523) or thioglycoside donors, could be explored to achieve high stereoselectivity in the coupling of gelsemiol with the 6-O-(trans-caffeoyl)-glucose donor.

Semisynthetic Approaches from Natural Precursors

Given the complexity of a total synthesis, semisynthetic approaches starting from readily available natural products offer a more practical route to this compound and its analogs.

If gelsemiol or a related gelsemiol-containing iridoid glycoside can be isolated in sufficient quantities from natural sources, it could serve as an advanced intermediate for the synthesis. For instance, if gelsemiol-1-glucoside were available, the synthesis would be reduced to the selective acylation of the 6'-hydroxyl group of the glucose moiety with trans-caffeic acid.

Enzymatic methods offer high regioselectivity and stereoselectivity, making them attractive for the synthesis of complex natural products.

Enzymatic Caffeoylation:

Research has demonstrated the effective and highly regioselective enzymatic caffeoylation of glucopyranosides. A study showed that Lipozyme TL IM, a commercially available immobilized lipase, can catalyze the acylation of the primary 6-hydroxyl group of methyl β-D-glucopyranoside with vinyl caffeate in excellent yield. nih.gov This method could be directly applicable to the synthesis of 6-O-(trans-caffeoyl)-glucose.

Enzymatic Glycosylation:

While more challenging, enzymatic glycosylation of gelsemiol using a glycosyltransferase or a glycosynthase could be a viable strategy. mdpi.com This would involve incubating gelsemiol with an activated glucose donor, such as UDP-glucose, in the presence of a suitable enzyme.

A potential chemo-enzymatic route could involve the enzymatic synthesis of 6-O-(trans-caffeoyl)-glucose, followed by a chemical glycosylation step to couple it with gelsemiol.

Design and Synthesis of Structural Analogs for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, a series of structural analogs can be designed and synthesized. These analogs would systematically modify different parts of the molecule to identify the key structural features responsible for its biological activity.

Proposed Structural Modifications for SAR Studies:

Region of Modification Proposed Analogs Rationale
Caffeoyl Moiety - Analogs with different phenolic substitution patterns (e.g., p-coumaric, ferulic, sinapic acid esters).- Analogs with saturated side chains (hydrocaffeic acid ester).- Amide analogs replacing the ester linkage.To probe the importance of the catechol group, the double bond, and the ester linkage for activity.
Glucose Moiety - Analogs with different sugars (e.g., xylose, rhamnose).- Deoxy-sugar analogs.- Analogs with different acylation positions on the sugar.To determine the role of the glucose unit and the specific hydroxyl groups in biological interactions.
Gelsemiol Moiety - Epimers or diastereomers of gelsemiol.- Analogs with modifications to the iridoid skeleton.To assess the impact of the stereochemistry and overall shape of the aglycone on activity.

The synthesis of these analogs could be achieved using the synthetic and semisynthetic strategies outlined above. For example, the enzymatic caffeoylation method could be employed with various substituted cinnamic acid derivatives to generate a range of acylated glucosides for subsequent glycosylation.

The systematic synthesis and biological evaluation of these analogs would provide valuable insights into the pharmacophore of this compound and guide the design of new compounds with potentially enhanced or more specific biological activities.

Modification of the Iridoid Skeleton

The iridoid skeleton, a cis-fused cyclopentanopyran ring system, is the foundational scaffold of this compound. wikipedia.org Its modification is a key strategy for creating analogs with altered biological activities or improved pharmacokinetic properties.

Strategic modifications to the iridoid core can be approached through several synthetic methodologies. Given the complexity of the natural product, a total synthesis approach would be a significant undertaking but would offer the most flexibility in analog design. A plausible synthetic strategy could involve a key photochemical [2+2] cycloaddition to construct the bicyclic core, a method that has been successfully utilized in the synthesis of other iridoid-inspired scaffolds. researchgate.net Alternatively, semisynthetic approaches starting from a more abundant, structurally related iridoid could be employed.

Key functional groups on the iridoid skeleton of this compound that are amenable to modification include the hydroxyl groups and the exocyclic double bond, if present in the specific gelsemiol derivative. Selective protection and deprotection strategies would be essential to achieve site-specific modifications. For instance, the introduction of novel substituents, such as halogens, alkyl, or aryl groups, could be achieved through nucleophilic substitution or cross-coupling reactions on appropriately functionalized intermediates. The table below outlines potential modifications and the synthetic methods that could be employed.

Modification Site Potential Modification Synthetic Strategy Potential Impact
C-7 HydroxylAlkylation, Acylation, HalogenationWilliamson ether synthesis, Esterification, Appel reactionAltered lipophilicity and binding affinity
C-5/C-9 Double BondHydrogenation, Dihydroxylation, EpoxidationCatalytic hydrogenation, OsO4 dihydroxylation, m-CPBA epoxidationChanges in scaffold rigidity and conformation
Cyclopentane (B165970) RingRing-opening, RearrangementAcid or base-catalyzed reactionsDrastic change in overall structure and activity

These modifications could lead to the discovery of analogs with enhanced potency, selectivity, or altered mechanisms of action, providing valuable insights into the structure-activity relationships of this class of compounds.

Alteration of the Caffeoyl Moiety

The trans-caffeoyl group at the 6'-position of the glucose moiety is a significant pharmacophore that can be readily modified. Alterations to this group can influence the compound's antioxidant properties and its interactions with biological targets.

Semisynthetic modification of the caffeoyl moiety would typically begin with the selective hydrolysis of the ester linkage to yield the free 6'-hydroxyl group on the glucose and caffeic acid. This can be achieved using mild enzymatic or chemical hydrolysis conditions to avoid degradation of the iridoid core. Once the caffeoyl group is removed, a variety of substituted cinnamic acids or other carboxylic acids can be coupled to the 6'-hydroxyl group using standard esterification methods such as DCC/DMAP or EDC/HOBt coupling.

This approach allows for the systematic exploration of the role of the catechol and the α,β-unsaturated carbonyl system of the caffeoyl group. Analogs could include, but are not limited to, those with different substitution patterns on the aromatic ring, replacement of the catechol with other functionalities, or modification of the acrylic acid side chain.

Caffeoyl Moiety Modification Reagents and Conditions Resulting Analog
Removal of one or both hydroxyl groupsSynthesis of corresponding hydroxycinnamic acidsFeruloyl, p-coumaroyl, or cinnamoyl analogs
Introduction of other substituents (e.g., methoxy, halogen)Synthesis of substituted cinnamic acidsSubstituted cinnamoyl analogs
Saturation of the double bondCatalytic hydrogenation of the caffeoyl precursorDihydrocaffeoyl analog
Replacement with other aromatic acidsVarious aromatic carboxylic acidsBenzoate or other aromatic ester analogs

These modifications can provide valuable information on the structural requirements for biological activity and can lead to the development of analogs with improved properties.

Glycoside Modifications (e.g., Different Sugar Units, Linkages)

The glucose unit and its linkage to the iridoid aglycone are critical for the solubility and bioavailability of this compound. Modification of the glycosidic portion can have a profound impact on the compound's pharmacological profile.

Strategies for glycoside modification can be broadly categorized into two approaches: modification of the existing glucose unit or replacement with different sugar moieties. The former could involve selective acylation or alkylation of the free hydroxyl groups on the glucose, which would require careful use of protecting group chemistry. scispace.com

A more versatile approach involves the cleavage of the glycosidic bond to liberate the gelsemiol aglycone, followed by glycosylation with a new, modified sugar donor. This would be a challenging synthetic step, requiring a stable aglycone and a highly stereoselective glycosylation method. digitellinc.com Various glycosyl donors, such as glycosyl bromides, fluorides, or trichloroacetimidates, could be employed in conjunction with suitable promoters to control the stereochemistry of the newly formed glycosidic bond. digitellinc.com

Glycoside Modification Synthetic Approach Potential Outcome
Replacement of GlucoseCleavage of glycosidic bond, followed by glycosylation with a new sugar donor (e.g., mannose, galactose, xylose)Altered solubility, cell permeability, and target recognition
Change in Glycosidic LinkageAnomeric activation and stereoselective glycosylationDifferent spatial orientation of the sugar, potentially affecting binding
Derivatization of GlucoseSelective protection followed by acylation, alkylation, or oxidation of free hydroxylsModified pharmacokinetic properties

Enzymatic synthesis offers a greener and often more selective alternative to chemical glycosylation. nih.gov Glycosyltransferases or glycoside hydrolases (in reverse) could potentially be used to synthesize novel glycoside analogs of gelsemiol. nih.gov

Derivatization Strategies for Biochemical Probes and Affinity Reagents

To elucidate the molecular targets and mechanisms of action of this compound, the development of biochemical probes is indispensable. These probes are analogs of the parent compound that have been functionalized with a reporter group (e.g., a fluorescent dye or biotin) or a photoreactive group.

Synthesis of Fluorescently Tagged this compound Analogs

Fluorescently tagged analogs are powerful tools for visualizing the subcellular localization of a natural product and for studying its interactions with target proteins in real-time. The synthesis of such probes involves the covalent attachment of a fluorophore to the this compound scaffold.

The key considerations in designing a fluorescent probe are the choice of the fluorophore and the point of attachment. The fluorophore should be small to minimize steric hindrance and should have photophysical properties compatible with biological imaging. The linker used to attach the fluorophore should be of an appropriate length and flexibility to allow the probe to bind to its target without interference from the dye.

Potential sites for fluorophore attachment on this compound include the hydroxyl groups on the iridoid skeleton or the glucose moiety, or the carboxylic acid of the caffeoyl group after suitable activation. A common strategy involves introducing a reactive handle, such as an amine or an alkyne, onto the natural product scaffold, which can then be chemoselectively ligated with a fluorophore bearing a complementary functional group (e.g., an NHS ester or an azide, respectively, via "click chemistry").

Fluorophore Excitation (nm) Emission (nm) Attachment Strategy
Fluorescein~494~518Amide bond formation with an amino-functionalized linker
Rhodamine~550~573Similar to fluorescein
BODIPY dyesVariesVariesCan be attached via various functional groups
Cyanine dyes (e.g., Cy3, Cy5)VariesVariesOften used in FRET-based assays

The synthesis of these probes would require a multi-step sequence involving selective functionalization of the natural product, followed by coupling with the chosen fluorophore.

Biotinylated or Photoaffinity Probes for Target Identification

Biotinylated and photoaffinity probes are essential tools for the identification of the cellular binding partners of a bioactive compound. nih.gov

Biotinylated probes incorporate a biotin molecule, which has an exceptionally high affinity for streptavidin. This allows for the capture and enrichment of the probe-protein complex from a cell lysate using streptavidin-coated beads. The synthesis of a biotinylated probe would follow a similar strategy to that of a fluorescent probe, with biotin being attached via a linker to a suitable position on the this compound molecule. nih.govnih.gov

Photoaffinity probes are designed to form a covalent bond with their target protein upon photoactivation. nih.gov These probes contain a photoreactive group, such as a diazirine, benzophenone, or an aryl azide, which is chemically inert until irradiated with UV light. plos.org Upon irradiation, a highly reactive species is generated that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein.

The design of a photoaffinity probe for this compound would involve the strategic incorporation of a small, minimally perturbing photoreactive group, such as a diazirine, onto the scaffold. Often, these probes are trifunctional, also containing a reporter tag like biotin or an alkyne for subsequent "click" chemistry-based detection and enrichment. plos.org

Probe Type Functional Group Principle of Action Application
Biotinylated ProbeBiotinHigh-affinity binding to streptavidinAffinity-based pulldown and target enrichment
Photoaffinity ProbeDiazirine, Benzophenone, Aryl azideCovalent cross-linking to target upon UV activationCovalent capture of target proteins for identification

The synthesis of these advanced chemical probes, while challenging, is crucial for advancing our understanding of the biological functions of this compound and for the potential development of new therapeutic agents.

Advanced Research Perspectives and Methodological Innovations

Integrated Omics Approaches for Holistic Understanding of Biological Effects

A thorough investigation into the biological effects of Gelsemiol-6'-trans-caffeoyl-1-glucoside would necessitate integrated omics approaches. However, to date, no such studies have been published.

Metabolomics Profiling in Biological Systems

There is currently no available scientific literature on the metabolomics profiling of biological systems in response to exposure to this compound. Such studies would be invaluable in identifying the endogenous metabolites and metabolic pathways that are altered by the compound, offering insights into its mechanism of action and potential systemic effects.

Proteomics and Transcriptomics for Pathway Analysis

The scientific community has not yet published any research on the proteomics or transcriptomics of this compound. These powerful techniques are essential for identifying the protein and gene expression changes induced by the compound. This would allow for a detailed analysis of the biological pathways it modulates, which is crucial for understanding its molecular functions.

Computational Chemistry and in silico Modeling

Computational approaches are instrumental in modern drug discovery and compound characterization. Despite this, this compound has not been the subject of any published in silico modeling studies.

Molecular Docking Studies with Predicted Targets

No molecular docking studies have been reported for this compound. The only known biological activity is a weak enhancement of nerve growth factor-mediated neurite outgrowth. nih.gov Molecular docking could be employed to predict the binding affinity and interaction patterns of this compound with the nerve growth factor receptor (TrkA) or other related proteins, providing a structural basis for its observed activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no published Quantitative Structure-Activity Relationship (QSAR) models for this compound. QSAR studies would involve correlating variations in the chemical structure of this and related compounds with their biological activities. This would help in predicting the activity of new derivatives and in optimizing the molecular structure for enhanced efficacy.

Molecular Dynamics Simulations of Compound-Target Interactions

The dynamic behavior of this compound when interacting with a biological target has not been investigated through molecular dynamics simulations. Such simulations would provide a deeper understanding of the stability of the compound-target complex, the key residues involved in the interaction, and the conformational changes that may occur upon binding, offering a more complete picture of its mechanism of action at an atomic level.

Development of Novel Bioanalytical Assays for Compound and Metabolite Detection in Complex Biological Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental for understanding its pharmacokinetics and metabolic fate. The development of sensitive and specific bioanalytical assays is a critical research objective.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose. nih.govupc.edu This technique offers high sensitivity, selectivity, and a short analysis time, making it ideal for detecting low-concentration analytes in intricate biological samples. nih.gov The development of a UPLC-MS/MS method for this compound would involve several key steps:

Optimization of Chromatographic Separation: A C18 column is commonly used for separating glycosidic compounds, often with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid to improve peak shape and ionization efficiency. nih.govchromatographyonline.com

Mass Spectrometry Detection: Electrospray ionization (ESI) is a suitable ionization technique for polar glycosides. nih.govresearchgate.net The assay would be developed in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. This involves selecting precursor ions (e.g., [M+H]⁺ or [M+Na]⁺ for the parent compound) and their characteristic product ions generated through collision-induced dissociation (CID). nih.gov For metabolite identification, in-source fragmentation can be utilized to generate aglycone ions, which can help in the structural elucidation of metabolites where the glycosidic bond is cleaved. nih.gov

Sample Preparation: Efficient extraction from biological matrices is crucial. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.

Method Validation: The developed assay must be rigorously validated according to regulatory guidelines (e.g., ICH guidelines), assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

The absence of readily available analytical standards for metabolites necessitates their chemical synthesis or isolation from in vitro metabolism studies. upc.edu Isotope-labeled internal standards are also crucial for accurate quantification. upc.edu Such validated methods provide essential tools for preclinical studies and for exploring the compound's metabolic pathways. upc.eduresearchgate.net

This compound as a Chemical Biology Tool

Chemical biology utilizes small molecules to probe and manipulate biological systems, providing insights into cellular functions and disease mechanisms. uchicago.edu this compound, with its demonstrated biological activity, is a promising candidate for development as a chemical biology tool. nih.gov

Initial research has shown that this compound can weakly enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. nih.gov This finding provides a critical entry point for mechanistic investigations. The compound can be used as a molecular probe to:

Identify Protein Targets: By employing techniques such as affinity chromatography or activity-based protein profiling, the specific cellular proteins that bind to this compound can be identified.

Dissect Signaling Pathways: Once a target is identified, researchers can investigate the downstream effects on signaling cascades. For instance, its influence on the NGF signaling pathway, involving TrkA receptors and downstream effectors like the MAPK/ERK and PI3K/Akt pathways, can be meticulously studied.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the compound and testing their activity can help delineate the specific structural features (the gelsemiol (B169378) core, the caffeoyl group, or the glucose moiety) responsible for its biological effects. This approach helps in understanding the molecular interactions governing its mechanism of action. mdpi.com

The structural components of the molecule, such as caffeic acid, are known to influence cellular processes like glucose transport by modulating the expression of transporters such as SGLT1 and GLUT2, offering another avenue for mechanistic exploration. sci-hub.se

The discovery of a biological activity for this compound facilitates the development of cell-based assays for high-throughput screening (HTS) to identify more potent analogues or entirely new compounds with similar or improved activity. nih.govnih.gov

Based on its NGF-potentiating effect, a screening assay could be designed using PC12 cells. nih.gov Such an assay might involve:

Reporter Gene Assays: Engineering PC12 cells with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the NGF signaling pathway. Compounds that enhance the NGF signal would lead to an increase in the reporter signal. nih.gov

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to quantify neurite outgrowth in a multi-well plate format. This allows for the direct phenotypic screening of large compound libraries. nih.gov

These cell-based platforms are invaluable for drug discovery, allowing for the rapid identification of active compounds from natural product extracts, synthetic libraries, or collections of related glycosides. nih.gov They provide a more biologically relevant context compared to simple biochemical assays. nih.gov

Sustainable Sourcing and in vitro Production for Research Scale-up

Reliance on harvesting from wild plant sources is often unsustainable and can lead to variability in compound yield. nih.gov Biotechnological approaches offer a controllable and environmentally friendly alternative for producing this compound for research and potential commercial scale-up.

Plant tissue and cell culture techniques are established platforms for producing valuable secondary metabolites. nih.govmdpi.com For this compound, this would involve:

Callus and Suspension Cultures: Initiating callus (an undifferentiated mass of cells) from explants of Verbena littoralis on a solid medium like Murashige and Skoog (MS) medium, supplemented with plant growth regulators such as auxins and cytokinins. nih.govresearchgate.net The callus can then be transferred to a liquid medium to establish a cell suspension culture, which allows for easier scale-up in bioreactors. mdpi.com

Optimization of Culture Conditions: The yield of the target compound can be significantly enhanced by manipulating various factors, including nutrient composition, pH, light conditions, and the application of elicitors (substances that trigger a defense response and secondary metabolite production). mdpi.comresearchgate.net

Hairy Root Cultures: Transformation with Agrobacterium rhizogenes can induce the formation of hairy roots, which are often genetically stable and exhibit high growth rates and consistent production of secondary metabolites.

These in vitro systems ensure a continuous and reliable supply of the compound, independent of geographical location and seasonal variations. mdpi.com Studies on steviol (B1681142) glycosides have demonstrated that in vitro propagation can yield high levels of target compounds, sometimes exceeding those in soil-grown plants. chromatographyonline.comnih.govmdpi.com

Metabolic engineering and synthetic biology offer powerful tools to create microbial cell factories for the production of complex plant-derived natural products. mdpi.com The production of this compound could be achieved by engineering a microorganism like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

This strategy involves several key steps:

Elucidation of the Biosynthetic Pathway: The genes and enzymes responsible for synthesizing the gelsemiol core, as well as the enzymes that attach the glucose (a glucosyltransferase) and the caffeoyl group (an acyltransferase), must be identified from Verbena littoralis.

Heterologous Expression: The identified genes are then introduced into a host microorganism. The pathways for producing the precursors—geranyl diphosphate (B83284) (for the iridoid core), UDP-glucose, and caffeoyl-CoA—may also need to be engineered to increase the metabolic flux towards the final product. nih.govresearchgate.net

Enzymatic Glycosylation and Acylation: Glycosyltransferases are key enzymes that transfer sugar moieties to acceptor molecules. researchgate.net Biotransformation using specific enzymes can be employed to perform the glycosylation step, which can improve properties like water solubility. researchgate.netnih.govnih.gov Similarly, specific acyltransferases can catalyze the final caffeoylation step. Enzyme modification strategies have been successfully used to improve the properties of other glycosides, such as steviosides. nih.gov

By assembling the complete biosynthetic pathway in a microbial host, it is possible to achieve sustainable, high-titer production of this compound, paving the way for its broader application in research and development. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating Gelsemiol-6'-trans-caffeoyl-1-glucoside from plant sources like Verbena littoralis?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (normal or reverse-phase) and HPLC. Fraction purity should be verified using LC-MS-ELSD (Liquid Chromatography-Mass Spectrometry with Evaporative Light Scattering Detection) to confirm ≥90% purity . Comparative analysis with reference standards (e.g., phyproof® substances) ensures structural fidelity .

Q. How is the structural characterization of this compound validated?

  • Answer : Use a combination of NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) to resolve the caffeoyl and glucoside moieties. Mass spectrometry (HRMS or LC-MS) confirms the molecular weight (C₂₀H₂₈O₁₀) and fragmentation patterns. Cross-validation with published spectral data from Chemical and Pharmaceutical Bulletin is critical .

Q. What are the primary challenges in synthesizing or modifying the caffeoyl-glucosidic bond in this compound?

  • Answer : The trans-caffeoyl linkage’s stereochemical stability requires controlled enzymatic or chemical glycosylation. Enzymatic methods using glycosyltransferases (e.g., UDP-glucose-dependent systems) are preferred to avoid racemization. Reaction progress should be monitored via TLC or HPLC with UV detection at 280 nm (caffeoyl absorption) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s nerve growth factor (NGF)-potentiating activity in neuronal models?

  • Answer : Use primary neuronal cultures or cell lines (e.g., PC12 cells) treated with NGF and co-administered with the compound. Quantify neurite outgrowth via immunofluorescence or high-content imaging. Dose-response curves and inhibition assays (e.g., TrkA receptor blockers) help validate specificity. Reference Li et al. (2003) for baseline activity thresholds .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. ex vivo models)?

  • Answer : Perform pharmacokinetic profiling to assess bioavailability and metabolite interference. Compare results using standardized assays (e.g., USP reference protocols) and apply statistical tools like ANOVA to identify system-specific variables. Cross-referencing with KEGG pathway maps (e.g., glycan biosynthesis pathways) clarifies mechanistic discrepancies .

Q. How to elucidate the compound’s interaction with glycosphingolipid or GPI-anchor biosynthesis pathways?

  • Answer : Use gene knockout models (e.g., CRISPR/Cas9) targeting glycosyltransferases (GTs) annotated in UniProtKB (e.g., Q9P2E5 for chondroitin sulfate glucuronyltransferase). Metabolomic profiling via LC-MS/MS tracks changes in glycan intermediates. Cross-validate with KEGG’s glycosphingolipid metabolism maps (map00600 series) .

Q. What experimental frameworks validate the compound’s stability under physiological conditions (e.g., pH, enzymatic degradation)?

  • Answer : Conduct accelerated stability studies using simulated gastric fluid (SGF) and intestinal fluid (SIF). Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., free gelsemiol or caffeic acid). Enzymatic resistance can be tested with β-glucosidase inhibitors to assess glucoside bond resilience .

Methodological Resources

  • Data Validation : Always cross-check purity assays (HPLC, LC-MS) with peer-reviewed reference standards (e.g., United States Pharmacopeia guidelines) .
  • Pathway Analysis : Utilize KEGG’s glycan biosynthesis maps (map00510, map00512) and UniProtKB enzyme annotations for mechanistic studies .
  • Conflict Resolution : Apply GBA+ (Gender-Based Analysis Plus) frameworks to address biases in experimental models or data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gelsemiol-6'-trans-caffeoyl-1-glucoside
Reactant of Route 2
Gelsemiol-6'-trans-caffeoyl-1-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.